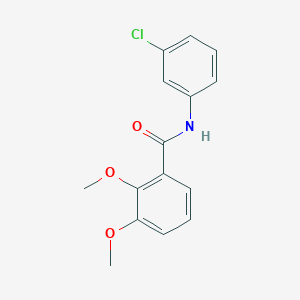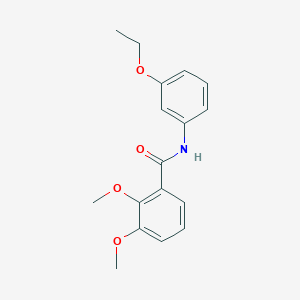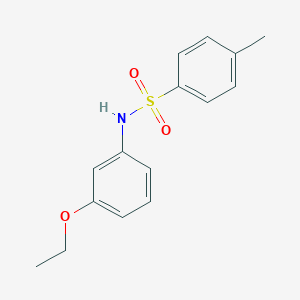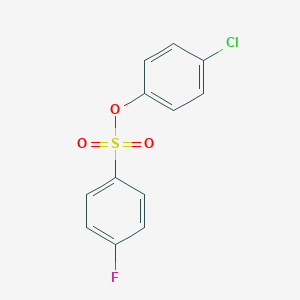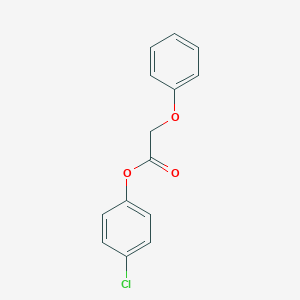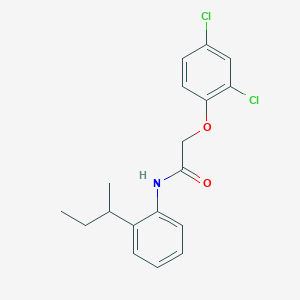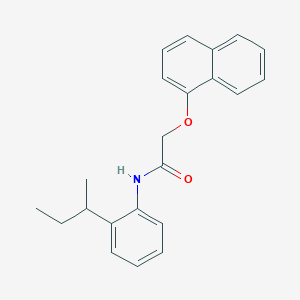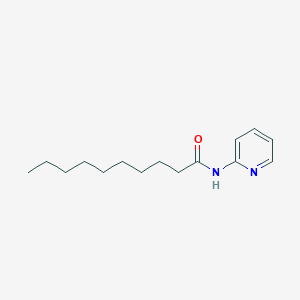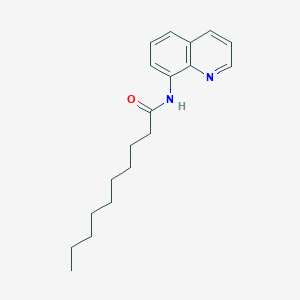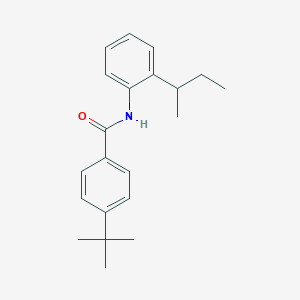
4-tert-butyl-N-(2-sec-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-sec-butylphenyl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes.
Wirkmechanismus
4-tert-butyl-N-(2-sec-butylphenyl)benzamide selectively inhibits the activity of PP2A, which is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting PP2A, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the activation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide depend on the specific cellular processes and pathways that are affected by its inhibition of PP2A. In cancer cells, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the inhibition of cell growth and induction of apoptosis, while in neurodegenerative diseases, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide can prevent the accumulation of toxic proteins and reduce inflammation. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity for PP2A, which allows for the specific modulation of cellular processes and pathways. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide is also relatively easy to synthesize and has a high purity. However, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide, including the development of more potent and selective inhibitors of PP2A, the investigation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential to treat other diseases, such as cardiovascular disease and metabolic disorders, and the exploration of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential as a therapeutic target for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide involves several steps, including the reaction of 2-sec-butylphenylboronic acid with 4-tert-butylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with ammonia. This results in the formation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide as a white crystalline solid with a melting point of 165-166°C.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. In neurobiology, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response and can be used to treat autoimmune diseases.
Eigenschaften
Molekularformel |
C21H27NO |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C21H27NO/c1-6-15(2)18-9-7-8-10-19(18)22-20(23)16-11-13-17(14-12-16)21(3,4)5/h7-15H,6H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
KSQOMBXMLRGYCF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



